methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate is a novel organic compound characterized by its intricate structure. With a pyrazole core linked through an ether bond to a benzoate ester, this compound exhibits unique chemical and physical properties making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the synthesis of 4-(chlorocarbonyl)benzoic acid, followed by its esterification to form methyl 4-(chlorocarbonyl)benzoate. This intermediate then reacts with 2-(2-(1H-pyrazol-1-yl)ethoxy)ethanamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial context, the production is scaled up by optimizing reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate undergoes various chemical reactions including:
Oxidation: : In the presence of strong oxidizing agents, it can form corresponding oxidized derivatives.
Reduction: : Hydrogenation reactions can reduce the pyrazole ring.
Substitution: : The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Nucleophiles like sodium alkoxides can react with the ester moiety.
Major Products
The reaction products depend on the reagents and conditions used. For instance, oxidation might yield benzoic acid derivatives, while reduction could lead to pyrazoline compounds.
Scientific Research Applications
Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate finds applications across various scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Serves as a ligand in biochemical assays to study enzyme interactions.
Medicine: : Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action often involves interactions with specific enzymes or receptors. For instance, its pyrazole moiety might mimic endogenous substrates, binding to active sites of target proteins and modulating their activity. This can influence various biochemical pathways, leading to desired therapeutic effects or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl 4-(2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Ethyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate
Highlighting Uniqueness
Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological interactions. This makes it a versatile compound in synthetic and applied chemistry.
There you have it, a detailed dive into the world of this compound!
Properties
IUPAC Name |
methyl 4-[2-(2-pyrazol-1-ylethoxy)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJRZIHPQGUZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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